Benzyl 4-[(2,4,5-trimethylbenzenesulfonyl)oxy]benzoate
Description
Benzyl 4-[(2,4,5-trimethylbenzenesulfonyl)oxy]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyl group attached to a benzoate moiety, which is further substituted with a 2,4,5-trimethylbenzenesulfonyl group
Properties
IUPAC Name |
benzyl 4-(2,4,5-trimethylphenyl)sulfonyloxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O5S/c1-16-13-18(3)22(14-17(16)2)29(25,26)28-21-11-9-20(10-12-21)23(24)27-15-19-7-5-4-6-8-19/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWGFRRBTWEKNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-[(2,4,5-trimethylbenzenesulfonyl)oxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with benzyl alcohol in the presence of a suitable catalyst. The resulting benzyl 4-hydroxybenzoate is then reacted with 2,4,5-trimethylbenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the sulfonylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-[(2,4,5-trimethylbenzenesulfonyl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The sulfonyl group can be reduced to form the corresponding sulfide.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Corresponding sulfide derivatives.
Substitution: Various substituted benzoate derivatives.
Scientific Research Applications
Benzyl 4-[(2,4,5-trimethylbenzenesulfonyl)oxy]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-[(2,4,5-trimethylbenzenesulfonyl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. Additionally, the benzyl and benzoate moieties may contribute to the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzyl benzoate: Similar structure but lacks the sulfonyl group.
4-Hydroxybenzoic acid derivatives: Similar core structure but different substituents.
2,4,5-Trimethylbenzenesulfonyl chloride: Precursor used in the synthesis of the compound.
Uniqueness
Benzyl 4-[(2,4,5-trimethylbenzenesulfonyl)oxy]benzoate is unique due to the presence of both the benzyl and 2,4,5-trimethylbenzenesulfonyl groups, which confer distinct chemical and biological properties.
Biological Activity
Benzyl 4-[(2,4,5-trimethylbenzenesulfonyl)oxy]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Synthesis
This compound is synthesized through a two-step process involving the esterification of 4-hydroxybenzoic acid with benzyl alcohol, followed by sulfonylation with 2,4,5-trimethylbenzenesulfonyl chloride. The reaction typically requires a base such as pyridine or triethylamine to facilitate the formation of the sulfonate group.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related sulfonyl compounds possess broad-spectrum activity against various Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans . The Minimum Inhibitory Concentration (MIC) values for these compounds range from 250 to 7.81 µg/ml, demonstrating their potency against drug-resistant strains .
Anti-inflammatory Mechanism
The compound's anti-inflammatory properties are attributed to its ability to modulate inflammatory pathways. It has been suggested that the sulfonyl group may act as an electrophile, facilitating interactions with nucleophiles in biological systems. This interaction can inhibit pathways leading to the production of pro-inflammatory cytokines.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of a series of benzoxazole derivatives related to this compound. These derivatives were tested against several pathogens and exhibited varying degrees of effectiveness compared to standard antibiotics .
- Inflammatory Response Modulation : Another investigation focused on the compound's ability to suppress LPS-induced TNF-α secretion in macrophages. The results indicated that modifications in the compound's structure could enhance its immunosuppressive effects, potentially leading to therapeutic applications in inflammatory diseases .
Comparative Analysis
| Compound Name | Structure | Biological Activity | MIC (µg/ml) |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anti-inflammatory | TBD |
| Benzyl Benzoate | Similar but lacks sulfonyl group | Moderate Antimicrobial | >500 |
| 5-Ethylsulphonyl-2-(substituted phenyl)benzoxazole | Contains sulfonic acid group | High Antimicrobial | 7.81 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Benzyl 4-[(2,4,5-trimethylbenzenesulfonyl)oxy]benzoate, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis typically involves esterification and sulfonylation. For example, the benzoate ester can be prepared via nucleophilic substitution using benzyl alcohol and activated carboxylic acid derivatives. The sulfonate group is introduced using 2,4,5-trimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP). Reaction optimization should focus on stoichiometry (1:1.2 molar ratio of hydroxyl precursor to sulfonyl chloride), solvent choice (dry dichloromethane or THF), and temperature (0–25°C). Purity can be monitored via TLC (Rf ≈ 0.3–0.5 in hexane/ethyl acetate systems) .
Q. How can researchers characterize this compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm ester and sulfonate group integration (e.g., benzyl protons at δ 5.1–5.3 ppm, aromatic sulfonate protons at δ 7.3–8.1 ppm).
- Melting Point Analysis : Compare observed values (e.g., 78–93°C for analogous compounds) against literature to detect impurities .
- HPLC-MS : For high-resolution mass confirmation (e.g., calculated [M+H] for CHOS: 414.11).
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts or IR absorptions) be resolved during characterization?
- Methodological Answer : Contradictions often arise from residual solvents, polymorphic forms, or by-products. Strategies include:
- Recrystallization : Use solvent pairs like ethyl acetate/hexane to isolate pure crystals.
- Variable Temperature NMR : Identify dynamic processes (e.g., rotational barriers in sulfonate groups).
- DFT Calculations : Compare experimental IR/NMR with computational models to assign ambiguous signals .
Q. What mechanistic insights exist for the sulfonylation step in synthesizing this compound?
- Methodological Answer : The reaction proceeds via a two-step mechanism:
Nucleophilic Attack : The hydroxyl group on the benzoate attacks the electrophilic sulfur in 2,4,5-trimethylbenzenesulfonyl chloride.
Elimination : Release of HCl, stabilized by a base (e.g., pyridine). Kinetic studies using in situ FTIR can monitor sulfonate ester formation rates, revealing sensitivity to steric hindrance from trimethyl substituents .
Q. How does this compound’s stability under varying pH and temperature conditions impact its application in drug delivery systems?
- Methodological Answer : Stability assays (e.g., HPLC tracking of degradation products) show:
- Acidic Conditions (pH < 3): Rapid hydrolysis of the ester group.
- Neutral/Basic Conditions (pH 7–9): Sulfonate ester remains stable for >48 hours.
- Thermal Stability : Decomposition above 150°C (DSC/TGA data). These properties suggest utility as a pH-sensitive prodrug linker .
Q. What strategies are effective for resolving low yields in large-scale sulfonylation reactions?
- Methodological Answer : Scale-up challenges include exothermic side reactions and poor mixing. Solutions:
- Slow Addition : Gradual introduction of sulfonyl chloride to avoid localized overheating.
- Phase-Transfer Catalysis : Use tetrabutylammonium bromide to enhance interfacial reactivity.
- Flow Chemistry : Continuous reactors improve heat dissipation and yield consistency (reported 85–90% yield vs. batch 70%) .
Data Analysis and Application Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore modifications of this compound for enhanced bioactivity?
- Methodological Answer :
- Core Modifications : Replace the benzyl group with substituted aryl rings (e.g., 4-fluorobenzyl) to assess electronic effects on solubility.
- Sulfonate Variations : Test 2,4,6-trimethyl or halogenated analogs for steric/electronic impacts.
- Biological Assays : Measure IC values in enzyme inhibition (e.g., esterase resistance) or cellular uptake studies using fluorescent tagging .
Q. What analytical techniques are critical for detecting trace by-products (e.g., desulfonated derivatives) in the final product?
- Methodological Answer :
- LC-QTOF-MS : Identify low-abundance impurities (e.g., m/z 292.08 for desulfonated benzoate).
- X-ray Crystallography : Resolve structural ambiguities in crystalline by-products.
- Solid-State NMR : Detect amorphous impurities undetectable by XRD .
Safety and Handling
Q. What precautions are necessary when handling 2,4,5-trimethylbenzenesulfonyl chloride during synthesis?
- Methodological Answer :
- Ventilation : Use fume hoods to prevent inhalation of HCl vapors.
- PPE : Acid-resistant gloves (e.g., nitrile) and safety goggles.
- Quenching : Neutralize residual sulfonyl chloride with ice-cold sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
